3-(1-ethyl-3-propylazetidin-3-yl)phenol
Description
3-(1-Ethyl-3-propylazetidin-3-yl)phenol is a phenolic compound characterized by a phenol core substituted with an azetidine (a four-membered nitrogen-containing heterocycle) at the third position. The azetidine ring is further functionalized with an ethyl group at the 1-position and a propyl group at the 3-position.
Properties
CAS No. |
19832-37-2 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(1-ethyl-3-propylazetidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-8-14(10-15(4-2)11-14)12-6-5-7-13(16)9-12/h5-7,9,16H,3-4,8,10-11H2,1-2H3 |
InChI Key |
VTGRLWVHXLIUOC-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CC)C2=CC(=CC=C2)O |
Canonical SMILES |
CCCC1(CN(C1)CC)C2=CC(=CC=C2)O |
Other CAS No. |
19832-37-2 |
Synonyms |
3-(1-Ethyl-3-propyl-3-azetidinyl)phenol |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- typically involves the reaction of a phenol derivative with an azetidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- involves scaling up the laboratory synthesis methods. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenols with different functional groups .
Scientific Research Applications
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, while the azetidine ring may interact with receptors or other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use .
Comparison with Similar Compounds
Phenol Derivatives with Heterocyclic Substituents
- 3-(4-Isopropyl-piperazin-1-yl)-phenol (CAS 945733-18-6): Structure: Features a piperazine (six-membered nitrogen heterocycle) substituent instead of azetidine. Molecular Weight: 220.315 g/mol (C₁₃H₂₀N₂O), lighter than the azetidine analogue due to the larger, less strained piperazine ring. Applications: Piperazine derivatives are often explored for their pharmacological properties, including antipsychotic and antimicrobial effects. The isopropyl group may enhance lipophilicity .
- 3-(1-Hydroxypent-2-en-3-yl)phenol: Structure: Contains an unsaturated hydroxypentenyl chain at the phenolic 3-position. The unsaturated chain may increase reactivity in oxidation or conjugation reactions .
Phenol Esters ()
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Potential Applications |
|---|---|---|---|---|
| Phenyl benzoate | C₈H₈O₂ | 136.15 | Benzoyl ester | Antimicrobial, plasticizers |
| 4-Nitrophenyl palmitate | C₂₂H₃₅NO₄ | 377.525 | Long-chain nitro ester | Enzyme activity assays |
| Target Compound | C₁₄H₂₁NO | ~219.32* | Azetidine with alkyl | Hypothesized antimicrobial use |
*Estimated based on structural similarity.
Key Observations :
- Azetidine vs. Piperazine : The smaller azetidine ring in the target compound introduces greater ring strain, which may enhance electrophilicity or binding affinity compared to piperazine derivatives .
- Ester vs.
Antimicrobial Activity Comparison
Phenol derivatives are benchmarked against phenol itself (coefficient of 1.0) for antimicrobial efficacy . While direct data for 3-(1-ethyl-3-propylazetidin-3-yl)phenol is unavailable, the following inferences can be made:
- Alkyl Substituents : The ethyl and propyl groups may improve lipid solubility, promoting penetration through bacterial cell walls—a trait shared with quaternary ammonium compounds .
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